Product packaging for U-51754 (hydrochloride)(Cat. No.:)

U-51754 (hydrochloride)

Cat. No.: B1164546
M. Wt: 379.8
InChI Key: HWTHETSSNXMUPA-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of U-51754 and Related Chemical Series Development

The development of U-51754 is rooted in the pharmaceutical research of the 1970s. scielo.org.mxscielo.org.mxnih.gov During this period, chemists at The Upjohn Company were exploring a series of N-substituted benzamide (B126) and 2-phenylacetamide (B93265) compounds. mdpi.comcaymanchem.com The primary goal of this research was to identify novel analgesics that could offer potent pain relief with potentially fewer adverse effects than existing opioids. scielo.org.mxscielo.org.mx This extensive research effort led to the synthesis of numerous compounds, often designated with a "U" prefix, signifying their origin at Upjohn. scielo.org.mxscielo.org.mx

The lead compound in this series was U-47700, which was found to have approximately 7.5 times the analgesic potency of morphine in animal models. nih.govwikipedia.orgnih.gov U-47700 became a foundational structure for the development of other related ligands, including selective kappa-opioid receptor (κ-OR) agonists like U-50488. caymanchem.comwikipedia.org U-51754 emerged from this same research program and is structurally related to these compounds. webpoisoncontrol.orgnih.gov It is part of a subgroup of trans-1,2-diamine opioid analgesics and shares a similar 2-phenylacetamide structure with compounds like U-48800 and U-50488. nih.govnih.gov The original patents and studies from Upjohn described the synthesis and initial evaluation of U-51754 among other analogues. springermedizin.de

Compound Developer Decade of Synthesis Relationship to U-51754
U-51754 The Upjohn Company1970sSubject compound. scielo.org.mxscielo.org.mx
U-47700 The Upjohn Company1970sLead compound of the series; structural relative. mdpi.comwikipedia.org
AH-7921 Allen and Hanburys Ltd1970sA benzamide opioid; U-47700 is a structural isomer of it. wikipedia.orgnih.gov
U-50488 The Upjohn Company1970sStructurally similar selective κ-OR agonist. wikipedia.orgnih.gov
U-48800 The Upjohn Company1970sStructurally similar 2-phenylacetamide. nih.gov
U-49900 The Upjohn Company1970sA related benzamide analog of U-47700. scielo.org.mxnih.gov

Classification within New Synthetic Opioids (NSOs)

U-51754 is classified as a New Synthetic Opioid (NSO), a category that includes compounds synthesized for their opioid-like effects but which are not derived from natural opium alkaloids. scielo.org.mxnih.gov Within this broad class, it is considered a non-fentanyl opioid, meaning its chemical structure is distinct from that of fentanyl and its numerous analogues. scielo.org.mx

Chemically, U-51754 belongs to the benzamide family and is more specifically described as a 2-phenylacetamide derivative. scielo.org.mxscielo.org.mxnih.gov Its formal chemical name is trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide. bertin-bioreagent.comcaymanchem.com Due to its origin and structural similarities to other Upjohn compounds, it is sometimes referred to as a "Utopioid," a term used informally for this series. bertin-bioreagent.comcaymanchem.comcaymanchem.com

In terms of its pharmacological classification, U-51754 is recognized primarily as a kappa-opioid receptor (κ-OR) agonist. nih.govspringermedizin.de However, research indicates it is not entirely selective, as it also produces effects mediated by the mu-opioid receptor (µ-OR). nih.govspringermedizin.de This mixed receptor profile distinguishes it from more highly selective research ligands. Although many NSOs have been placed under regulatory control, the legal status of U-51754 varies; for instance, it is listed as a Schedule I substance in the state of Louisiana. nih.govla.gov

Property Classification
General Class New Synthetic Opioid (NSO). scielo.org.mxnih.gov
Structural Family Non-fentanyl derivative; Benzamide; 2-Phenylacetamide. scielo.org.mxwebpoisoncontrol.orgnih.gov
Pharmacological Target Kappa-opioid receptor (κ-OR) agonist with mu-opioid receptor (µ-OR) activity. nih.govspringermedizin.de
Formal Name trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide. caymanchem.com

Research Significance and Academic Relevance

The primary significance of U-51754 in an academic context is its use as an analytical reference material and a tool for pharmacological research. bertin-bioreagent.comcaymanchem.combioscience.co.uk Forensic laboratories and research institutions utilize certified reference standards of U-51754 to accurately identify the substance in seized materials and to conduct further scientific investigations. bertin-bioreagent.comcaymanchem.com

Early animal studies conducted during its initial development found that U-51754 possessed measurable analgesic properties, though it was determined to be less potent than morphine, with approximately 0.75 times the potency. nih.govspringermedizin.de These studies also noted that the compound elicited behaviors in mice characteristic of mu-opioid receptor activation. springermedizin.de

More recent and sophisticated research has continued to explore its pharmacological profile. In vitro studies using [35S]-GTPγS binding assays have been conducted to investigate the activation of both μ- and κ-opioid receptors by U-51754 and other related synthetic opioids. caymanchem.comsnf.ch Such research is crucial for understanding the structure-activity relationships within this chemical series and for characterizing the specific interactions these molecules have with different opioid receptor subtypes. springermedizin.de The compound has also been identified on illicit online vendor sites, sometimes marketed under the name "methene-U-47700," highlighting its relevance in forensic toxicology and the monitoring of emerging psychoactive substances. springermedizin.de

Properties

Molecular Formula

C17H24Cl2N2O · HCl

Molecular Weight

379.8

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)11-12-8-9-13(18)14(19)10-12;/h8-10,15-16H,4-7,11H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

HWTHETSSNXMUPA-MOGJOVFKSA-N

SMILES

ClC1=C(C=CC(CC(N(C)[C@H]2CCCC[C@@H]2N(C)C)=O)=C1)Cl.Cl

Synonyms

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, monohydrochloride

Origin of Product

United States

Pharmacological Characterization of U 51754 Hydrochloride

Opioid Receptor Interaction Profiles

U-51754 (hydrochloride) primarily exerts its effects through interaction with the classical opioid receptors, notably the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). Its activity profile is distinguished by a pronounced selectivity and potency for the kappa-opioid receptor.

Mu-Opioid Receptor (MOR) Activation and Affinity

Current research indicates that U-51754 (hydrochloride) is less potent at the mu-opioid receptor compared to other synthetic opioids, such as U-47700. While a specific EC50 or affinity (Ki) value for U-51754 at the MOR is not prominently available in the reviewed literature, studies have consistently shown that its efficacy at the kappa-opioid receptor is predominant over its activity at the mu-opioid receptor. This suggests a lower affinity or intrinsic efficacy of U-51754 for MOR.

Kappa-Opioid Receptor (KOR) Activation and Potency

U-51754 (hydrochloride) has been identified as a potent and full agonist at the kappa-opioid receptor. Current time information in KR. This activation is a key feature of its pharmacological identity.

In functional assays, specifically the [35S]-GTPγS binding assay, which measures the activation of G-proteins as a downstream consequence of receptor agonism, U-51754 has demonstrated significant potency. One study determined the half-maximal effective concentration (EC50) of U-51754 to be 120 nM at the KOR. Current time information in KR.painphysicianjournal.com This value positions U-51754 as the most potent KOR agonist among a series of eight investigated U-opioids in that particular study. Current time information in KR. Furthermore, with a maximum effect (Emax) of 107% relative to the reference agonist, U-51754 is characterized as a full agonist at the kappa-opioid receptor. painphysicianjournal.com

EC50 and Emax of U-51754 at the Kappa-Opioid Receptor painphysicianjournal.com
ParameterValue95% Confidence Interval
EC50 (nM)120102–141
Emax (%)107104–110

Intracellular Signaling Pathway Modulation

The interaction of U-51754 (hydrochloride) with opioid receptors initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins.

G-Protein Coupling Mechanisms

As a classic opioid agonist, U-51754's mechanism of action is intrinsically linked to G-protein-coupled receptors (GPCRs). The MOR and KOR are both members of the GPCR superfamily and primarily couple to inhibitory G-proteins of the Gi/o family. The use of [35S]-GTPγS binding assays in characterizing the activity of U-51754 confirms its ability to induce the conformational changes in the receptor that are necessary for G-protein activation. Current time information in KR. Upon activation by an agonist like U-51754, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to the dissociation of the Gα and Gβγ subunits, which then go on to modulate downstream effectors. Specific studies detailing the coupling of U-51754 to particular G-protein subtypes (e.g., Gi1, Gi2, Go) have not been identified in the reviewed literature.

Adenylate Cyclase Inhibition and cAMP Regulation

U-51754, primarily a kappa-opioid receptor (KOR) agonist, exerts its cellular effects through the G protein-coupled receptor (GPCR) signaling pathway. nih.gov Opioid receptors, including the KOR, are typically coupled to inhibitory G proteins (Gi/o). merckmillipore.com Upon agonist binding, such as with U-51754, the receptor undergoes a conformational change that activates the associated Gi/o protein. merckmillipore.com

The activated α-subunit of the Gi/o protein, in turn, inhibits the activity of the enzyme adenylate cyclase. merckmillipore.comsigmaaldrich.com Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. sigmaaldrich.comnih.gov By inhibiting adenylate cyclase, U-51754 effectively reduces the intracellular concentration of cAMP. nih.govojp.gov This reduction in cAMP levels leads to a cascade of downstream effects, including the modulation of ion channel activity and gene expression, which ultimately contribute to the pharmacological response elicited by the compound. sigmaaldrich.com

The process can be summarized as follows:

U-51754 binds to and activates the kappa-opioid receptor.

The activated receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated inhibitory G protein (Gi/o).

The activated α-subunit of the Gi/o protein dissociates and inhibits adenylate cyclase.

The inhibition of adenylate cyclase leads to a decrease in the intracellular production of cAMP from ATP. sigmaaldrich.com

This mechanism of action is a hallmark of many opioid agonists and is central to their ability to modulate neuronal excitability and neurotransmitter release.

Structure-Activity Relationships (SAR) for Opioid Receptor Efficacy

The efficacy and selectivity of U-51754 and related compounds at opioid receptors are dictated by specific structural features. The following sections explore the key structure-activity relationships.

Influence of Halogen Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring of U-51754 analogues play a critical role in their interaction with opioid receptors. Research has demonstrated that the presence of two chlorine substituents at the 3,4-position of the aromatic ring is an advantageous feature for activating both the µ-opioid receptor (MOR) and the KOR. nih.gov This 3,4-dichloro substitution pattern appears to enhance the binding affinity and/or efficacy of the compound at these receptors. The electron-withdrawing nature of the halogen atoms can influence the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with the receptor's binding pocket. nih.gov

Substitution Pattern Effect on Receptor Activation
3,4-dichloroAdvantageous for both µ- and κ-opioid receptor activation nih.gov

Role of the Methylene (B1212753) Bridge in Receptor Selectivity

A key structural determinant for the selectivity of U-51754-related compounds between the µ- and κ-opioid receptors is the presence or absence of a methylene bridge between the amide group and the aromatic ring. nih.gov The presence of this methylene linker is a beneficial structural feature for promoting activation of the KOR. nih.gov Conversely, the absence of this methylene group is advantageous for activating the MOR. nih.gov This suggests that the spatial arrangement and conformational flexibility conferred by the methylene bridge are critical for optimal interaction with the KOR, while a more rigid structure lacking this bridge is preferred for MOR activity.

Structural Feature Receptor Selectivity
Presence of Methylene BridgeBeneficial for κ-opioid receptor activation nih.gov
Absence of Methylene BridgeAdvantageous for µ-opioid receptor activation nih.gov

Impact of Amide and Amine Nitrogen Modifications

Modifications to the amide and amine nitrogen atoms within the U-51754 scaffold significantly influence its pharmacological profile. A methyl group attached to the amide nitrogen has been identified as a favorable substitution for the activation of both the µ- and κ-opioid receptors. nih.gov

The nature of the substituent on the amine nitrogen of the cyclohexane (B81311) ring is a crucial factor in determining receptor selectivity. A dimethylamine (B145610) residue at this position is beneficial for MOR activation, whereas a pyrrolidine (B122466) residue enhances KOR activation. nih.gov This highlights the importance of the steric and electronic properties of the amine substituent in dictating the compound's interaction with the distinct binding pockets of the µ- and κ-opioid receptors.

Modification Effect on Receptor Activation
Methyl group at amide nitrogenAdvantageous for both µ- and κ-opioid receptor activation nih.gov
Dimethylamine at amine nitrogenBeneficial for µ-opioid receptor activation nih.gov
Pyrrolidine at amine nitrogenBeneficial for κ-opioid receptor activation nih.gov

Stereochemical Configuration and Receptor Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the activity of chiral molecules like U-51754. For the related compound U-47700, studies have shown that the (R,R) enantiomer is significantly more potent at the human µ-opioid receptor (hMOR) than its (S,S) counterpart. nih.govojp.gov This enantiomeric specificity underscores the importance of a precise geometric fit between the ligand and the receptor's binding site for optimal activity. Although this finding pertains to U-47700, it strongly suggests that the stereochemical configuration of U-51754 is also a key determinant of its potency and efficacy at opioid receptors. The specific spatial orientation of the substituents on the chiral centers of the molecule dictates how it interacts with the amino acid residues within the receptor, with one enantiomer typically exhibiting a much higher affinity and/or efficacy than the other.

Compound Stereoisomer Activity at µ-Opioid Receptor
U-47700(R,R)Significantly more potent nih.govojp.gov
U-47700(S,S)Less potent nih.govojp.gov

Preclinical Pharmacokinetics and Metabolism of U 51754 Hydrochloride

In Vitro Metabolic Pathways in Biological Fractions

In vitro studies, particularly those utilizing pooled human S9 (phS9) fractions, have been instrumental in identifying the initial steps of U-51754 metabolism. researchgate.netnih.govnih.gov These studies reveal that the compound undergoes several major Phase I reactions. researchgate.netnih.gov

One of the principal metabolic reactions observed for U-51754 is the demethylation of its amine moiety. researchgate.netnih.gov This process involves the removal of a methyl group, a common biotransformation for compounds with similar chemical structures. researchgate.netnih.gov This reaction is a significant pathway in the initial breakdown of the parent compound. nih.govbohrium.com

Alongside demethylation, N-hydroxylation of the cyclohexyl ring (referred to as a hexyl ring in some studies) is another major metabolic pathway identified for U-51754. researchgate.netnih.govbohrium.com This reaction introduces a hydroxyl group onto the ring structure. Research indicates that these pathways can also occur in combination, leading to metabolites that are both demethylated and hydroxylated. researchgate.netnih.gov

Metabolic PathwayDescriptionObservation Context
DemethylationRemoval of a methyl group from the amine moiety.Observed as a major reaction in pooled human S9 fractions. researchgate.netnih.gov
N-HydroxylationAddition of a hydroxyl group to the cyclohexyl ring.Identified as a major reaction in pooled human S9 fractions. researchgate.netnih.gov
Combined Demethylation and HydroxylationMetabolites undergo both demethylation and hydroxylation.Observed in both in vitro and in vivo studies. researchgate.netnih.gov

Phase II reactions, also known as conjugation reactions, involve the attachment of endogenous molecules to a compound or its Phase I metabolites to increase water solubility and facilitate excretion. fiveable.meuomus.edu.iq For U-51754, Phase II metabolites, including glucuronide and sulfate (B86663) conjugates, were identified. researchgate.netresearchgate.net However, these conjugated metabolites were found less frequently in in vitro phS9 incubations compared to in vivo animal models. nih.govbohrium.com The primary Phase II pathways observed in vivo are glucuronidation and sulfation. researchgate.netresearchgate.net

In Vivo Metabolic Profiles in Animal Models

In vivo studies using rodent models, specifically rats, provide a more comprehensive picture of the metabolic fate of U-51754, including the formation of Phase II conjugates and metabolites resulting from multiple reaction steps. nih.govnih.gov

Following oral administration in rats, U-51754 is extensively metabolized. researchgate.netnih.gov The parent compound is typically found only in trace amounts in rat urine. researchgate.netnih.gov The primary metabolites identified in urine are the result of the Phase I reactions described previously. researchgate.net Studies specifically recommend that urinary markers for U-51754 exposure should be its metabolites. nih.govbohrium.com The most significant urinary metabolites suggested as screening targets are the N-demethyl-hydroxy and the hydroxy metabolites. researchgate.netnih.gov In one study, a total of five metabolites were conjugated with glucuronic acid and two with sulfuric acid in rat urine samples. researchgate.net

Metabolite TypeSignificance in Rat UrineParent Compound Presence
Hydroxy MetaboliteRecommended as a primary urinary marker. nih.govbohrium.comParent U-51754 found only in trace amounts. researchgate.netnih.gov
N-demethyl-hydroxy MetaboliteRecommended as a primary urinary marker. nih.govbohrium.com
Glucuronide ConjugatesMultiple glucuronidated metabolites detected. researchgate.netresearchgate.netN/A
Sulfate ConjugatesSulfate conjugates detected. researchgate.netresearchgate.netN/A

A comparison of the data reveals that metabolite formation is generally comparable between in vitro (phS9) and in vivo (rat urine) models. nih.govbohrium.com Both systems show that demethylation and hydroxylation are the major biotransformation pathways. researchgate.net However, a key difference is the extent of metabolism observed. nih.gov The in vivo model yielded a greater number of metabolites, particularly those that underwent multiple reaction steps and Phase II conjugation. nih.govbohrium.com This finding is consistent with similar studies, suggesting that in vitro systems like phS9 may not fully replicate the complete metabolic profile seen in a whole organism. nih.govbohrium.com

Analytical Strategies for Metabolite Identification

The elucidation of the metabolic fate of novel synthetic compounds like U-51754 is crucial for toxicological screening and understanding their pharmacological profiles. Hyphenated high-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool for identifying metabolites in complex biological matrices.

Application of Hyphenated High-Resolution Mass Spectrometry

Hyphenated high-resolution mass spectrometry, particularly liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS), is a key technique for the identification of metabolites of synthetic opioids such as U-51754. nih.govbohrium.com This methodology allows for the separation of metabolites from biological samples, followed by their accurate mass measurement, which aids in determining their elemental composition and proposing chemical structures. nih.gov

In preclinical studies of U-51754, both in vitro and in vivo models have been utilized to characterize its metabolic pathways. nih.gov In vitro investigations often involve incubating the parent compound with pooled human liver S9 fractions (phS9), which contain a variety of drug-metabolizing enzymes. nih.govresearchgate.net In vivo studies typically analyze urine samples from animal models, such as rats, following oral administration of the compound. nih.gov

The analytical process involves operating the mass spectrometer in positive ionization mode, using a full scan followed by a data-dependent acquisition mode. nih.gov This allows for the detection of expected metabolites based on their mass-to-charge ratio (m/z). nih.gov

Research has identified several major metabolic reactions for U-51754. These primarily include the demethylation of the amine moiety and hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. nih.govresearchgate.net Notably, the parent compound, U-51754, is often found only in trace amounts in urine, making its metabolites crucial targets for toxicological screening. nih.govresearchgate.net The N-demethyl-hydroxy and the hydroxy metabolites have been suggested as preferred urinary markers for U-51754 exposure. nih.govresearchgate.net

While metabolite formation is generally comparable between in vitro (phS9) and in vivo (rat urine) models, fewer metabolites, especially those resulting from multiple reaction steps and phase II conjugation, are typically observed in the in vitro setting. nih.govresearchgate.net

The fragmentation patterns observed in HR-MS/MS spectra provide further structural information for metabolite identification. For instance, the fragmentation of the most abundant metabolite, N-demethyl-U-51754, shows an initial loss of methanamine, followed by cleavage at the amide nitrogen. researchgate.net

The following tables summarize the key findings from studies utilizing hyphenated high-resolution mass spectrometry for the identification of U-51754 metabolites.

Table 1: U-51754 and its Metabolites Detected in Pooled Human S9 Incubations and Rat Urine

IDCompoundElemental Composition (protonated)Exact Mass (m/z)Accurate Mass (m/z)Mass Error (ppm)Retention Time (RT) [min]Detected In
-U-51754 C17H25Cl2N2O343.13387343.1334-1.377.9phS9, Rat Urine
A1N-demethyl-U-51754C16H23Cl2N2O329.11817329.11830.407.6phS9, Rat Urine
A2N,N-didesmethyl-U-51754C15H21Cl2N2O315.10252315.1025-0.067.2Rat Urine
BHydroxy-U-51754C17H25Cl2N2O2359.12878359.1287-0.227.1phS9, Rat Urine
CN-demethyl-hydroxy-U-51754C16H23Cl2N2O2345.11308345.11320.356.9phS9, Rat Urine
DN,N-didesmethyl-hydroxy-U-51754C15H21Cl2N2O2331.09743331.0974-0.096.5Rat Urine
EDihydroxy-U-51754C17H25Cl2N2O3375.12359375.12360.036.3Rat Urine
FN-demethyl-dihydroxy-U-51754C16H23Cl2N2O3361.10789361.10790.036.1Rat Urine
GN,N-didesmethyl-dihydroxy-U-51754C15H21Cl2N2O3347.09224347.09230.175.8Rat Urine
HGlucuronide of BC23H33Cl2N2O8535.16117535.1611-0.136.8Rat Urine
IGlucuronide of CC22H31Cl2N2O8521.14547521.14550.066.5Rat Urine
JGlucuronide of DC21H29Cl2N2O8507.12977507.1297-0.146.1Rat Urine

Data sourced from Nordmeier et al. (2019). nih.gov

Table 2: Proposed Metabolic Pathways of U-51754

ReactionDescription
N-demethylationRemoval of a methyl group from the dimethylamine (B145610) moiety.
N,N-didesmethylationRemoval of both methyl groups from the dimethylamine moiety.
HydroxylationAddition of a hydroxyl group, primarily on the cyclohexyl ring.
DihydroxylationAddition of two hydroxyl groups.
GlucuronidationConjugation with glucuronic acid (Phase II metabolism).
CombinationOccurrence of multiple reactions, e.g., N-demethylation and hydroxylation.

Based on findings from Nordmeier et al. (2019). researchgate.net

Preclinical Pharmacodynamics and in Vivo Studies of U 51754 Hydrochloride in Animal Models

Analgesic Activity Assessment in Rodent Models

Early investigations into the analgesic potential of U-51754 utilized established rodent models of nociception. These tests, which measure the response to thermal and chemical pain stimuli, demonstrated that the compound possesses measurable analgesic effects, although it was found to be less potent than morphine. springermedizin.de

In standard thermal nociception assays, such as the tail flick and tail pinch tests, U-51754 demonstrated discernible antinociceptive activity. springermedizin.de These tests measure the latency of a rodent to move its tail from a source of thermal pain or pressure. The response to U-51754 in these models indicated its ability to modulate spinal reflex responses to pain, a hallmark of opioid analgesics. However, its potency in these assays was determined to be lower than that of the reference μ-opioid agonist, morphine. springermedizin.de

The analgesic efficacy of U-51754 was also evaluated using chemical nociception models, specifically the hydrochloric acid writhing test. springermedizin.de This test induces a visceral inflammatory pain response, and the frequency of abdominal constrictions (writhes) is counted as a measure of pain behavior. U-51754 was effective in reducing the number of writhes, confirming its analgesic properties against chemically induced pain. springermedizin.de

Table 1: Summary of Analgesic Activity of U-51754 in Rodent Models

Test Model Stimulus Type Observed Effect of U-51754
Tail Flick TestThermalMeasurable antinociceptive effect springermedizin.de
Tail Pinch TestMechanicalMeasurable antinociceptive effect springermedizin.de
Writhing TestChemicalReduction in writhing responses springermedizin.de

Behavioral Pharmacology in Animal Models

Beyond its analgesic effects, the behavioral pharmacology of U-51754 was explored to understand its broader central nervous system impact.

In studies with mice, administration of U-51754 resulted in increased locomotor activity. springermedizin.de This observation is noted as a characteristic effect mediated by the μ-opioid receptor (MOR), suggesting that despite its primary action at the kappa-opioid receptor (KOR), U-51754 also exhibits some in vivo activity related to MOR activation. springermedizin.de

Comparative Pharmacological Potency with Reference Opioids in Preclinical Models

In contrast to its MOR activity, in vitro studies using a [³⁵S]-GTPγS assay have highlighted its significant potency at the kappa-opioid receptor (KOR). In an analysis of eight different synthetic opioids, U-51754 was identified as the most potent compound at the KOR, with a half-maximal effective concentration (EC₅₀) value of 120 nM. nih.gov This was more potent than the reference KOR agonist U-50488 under the same assay conditions. nih.gov This suggests that U-51754 has a more pronounced KOR-mediated effects profile compared to compounds like U-47700, a distinction attributed to the presence of a methylene (B1212753) bridge in its chemical structure. springermedizin.de

Table 2: Comparative Potency of U-51754 and Reference Opioids

Compound Receptor Target Potency (EC₅₀) in [³⁵S]-GTPγS Assay In Vivo Analgesic Potency Comparison
U-51754 κ-opioid 120 nM nih.govLess potent than Morphine springermedizin.de
U-47700μ-opioid111 nM nih.gov~7.5 times more potent than Morphine springermedizin.de
Hydromorphoneμ-opioid<111 nM-
Fentanylμ-opioid<111 nM-
U-69,593κ-opioid>120 nM-
U-50488κ-opioid>120 nM-

Synthetic Routes and Analytical Standards of U 51754 Hydrochloride

Historical Synthetic Origins from Patent Literature

The chemical compound U-51754, like its close analogue U-47700, originated from research conducted by the pharmaceutical company Upjohn in the 1970s. scielo.org.mxwebpoisoncontrol.orgresearchgate.net The company was actively investigating a series of N-substituted benzamide (B126) and 2-phenylacetamide (B93265) compounds to develop potent analgesics. webpoisoncontrol.orgresearchgate.net This extensive research effort, which involved elucidating the quantitative structure-activity relationships of the chemical scaffold, led to numerous patents on related compounds. wikipedia.org

U-51754 was described in these original Upjohn Company patents and their associated studies. researchgate.netspringermedizin.de These compounds are part of the trans-1,2-diamine opioid analgesic chemical class. webpoisoncontrol.org While specific patents detailing the step-by-step synthesis of every analogue are not always readily accessible, the general synthetic pathway for this class of compounds involved the optimization of various chemical moieties to maximize analgesic activity. wikipedia.org U-47700 became a lead compound from this research, which subsequently guided the development of selective kappa-opioid receptor ligands like U-50488 and U-51754. wikipedia.org

Role as an Analytical Reference Material in Research

In forensic and research settings, the accurate identification and quantification of novel psychoactive substances are paramount. This requires the use of well-characterized, high-purity analytical reference standards. bioscience.co.ukbioscience.co.ukcaymanchem.com U-51754 (hydrochloride) serves as such a standard, enabling laboratories to develop and validate analytical methods, confirm the identity of unknown samples, and ensure the accuracy and reproducibility of their results.

Organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDrug) and commercial suppliers like Cayman Chemical provide structurally confirmed reference materials for U-51754. caymanchem.comswgdrug.orgcaymanchem.com These standards are accompanied by a comprehensive set of analytical data, which is essential for comparative analysis. For instance, the SWGDrug monograph for U-51754, generated by the Drug Enforcement Administration's Special Testing and Research Laboratory, includes detailed data from nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). swgdrug.orgswgdrug.org This information allows laboratories to confidently identify the compound in seized materials or biological samples.

Table 1: Chemical and Physical Data for U-51754 Reference Material
PropertyInformationSource
IUPAC Name2-(3,4-dichlorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide swgdrug.org
Synonymstrans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzenacetamide swgdrug.org
Chemical Formula (Base)C17H24Cl2N2O swgdrug.org
Molecular Weight (Base)343.29 g/mol swgdrug.org
Chemical Formula (HCl)C17H24Cl2N2O · HCl swgdrug.org
Molecular Weight (HCl)379.75 g/mol swgdrug.org
AppearanceWhite powder swgdrug.org

Development of Related Analogues for Research Purposes

The chemical scaffold of the "U-series" compounds, including U-51754, has served as a foundation for the development of numerous related analogues for research. mdpi.com These analogues are synthesized to investigate structure-activity relationships (SAR), exploring how modifications to the chemical structure affect the compound's interaction with opioid receptors. mdpi.comnih.gov This research is crucial for understanding the pharmacological properties of this class of synthetic opioids.

Several analogues have emerged, some originating from the initial Upjohn patents and others from more recent structural adaptations. springermedizin.de These include compounds like U-48800, U-49900, and U-47931E (bromadoline). mdpi.com U-48800, for example, differs from U-51754 only by the positions of one of the chlorine atoms on the phenyl ring. springermedizin.de

A 2022 study investigated the receptor activation profiles of eight "U-opioids," including U-51754, at the μ- and κ-opioid receptors. nih.gov The research found that among the tested compounds, U-47700 showed the highest potency at the μ-opioid receptor, while U-51754 was the most potent at the κ-opioid receptor. nih.gov Such studies, which rely on the synthesis of these analogues, provide valuable insights into their distinct pharmacological profiles and help to characterize the potential effects of newly emerging synthetic opioids. nih.govnih.gov

Table 2: Comparison of U-51754 and Related Research Analogues
CompoundKey Structural Feature/DifferencePrimary Receptor Activity NoteSource
U-517543,4-dichlorophenylacetamideMost potent κ-opioid receptor agonist among 8 tested U-opioids springermedizin.denih.gov
U-477003,4-dichlorophenylbenzamide (no methylene (B1212753) spacer)Potent μ-opioid receptor agonist nih.govoup.com
U-488002,4-dichlorophenylacetamideSelective µ-opioid receptor agonist springermedizin.deumd.edu
U-50488Structurally similar to U-51754 but with a pyrrolidine (B122466) substituentSelective κ-opioid receptor agonist wikipedia.orgnih.gov
U-49900Structurally similar to U-47700 but with N-diethyl instead of N-dimethyl groupμ-opioid receptor agonist activity expected mdpi.comnih.gov

Advanced Analytical Methodologies for Research and Characterization

Applications of High-Resolution Mass Spectrometry in Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of new psychoactive substances, offering the ability to determine the elemental composition of a compound through highly accurate mass measurements. sciex.comfda.gov This technique is crucial for distinguishing substances with similar nominal masses but different chemical formulas.

In the analysis of U-51754, HRMS coupled with tandem mass spectrometry (HR-MS/MS) has been effectively used to identify the parent compound and its metabolites in various biological matrices. researchgate.netresearchgate.net By providing the exact mass of the precursor ion, HRMS confirms the elemental composition of U-51754 (C₁₇H₂₄Cl₂N₂O). nih.gov Furthermore, the high resolution allows for the accurate mass measurement of product ions generated through fragmentation, aiding in the identification of metabolites formed through processes such as demethylation and hydroxylation. researchgate.net For example, a major metabolite, N-demethyl-U-51754, has been identified by its distinct protonated molecule at an m/z of 329.1183. researchgate.net

However, a notable limitation of mass spectrometry, including HRMS, is its difficulty in distinguishing between structural isomers. nih.gov U-51754 and its isomer, U-48800, possess the same molecular formula and, consequently, the same exact mass. Their fragmentation patterns can also be very similar, making unequivocal identification challenging without complementary analytical techniques or established reference standards. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for U-51754 and a Key Metabolite

Compound Formula Precursor Ion (m/z) [M+H]⁺ Key Fragment Ions (m/z)
U-51754 C₁₇H₂₄Cl₂N₂O 343.1338 298.0757, 218.0133

Data sourced from studies on the metabolic fate of U-51754. researchgate.netresearchgate.net

Collision-Induced Dissociation (CID) Studies for Structural Elucidation of Research Samples

Collision-induced dissociation (CID) is a fundamental technique in tandem mass spectrometry used to fragment selected precursor ions to obtain structural information. nih.gov In this process, ions are accelerated and collided with neutral gas molecules, causing them to break apart at their weakest chemical bonds. The resulting pattern of product ions serves as a structural fingerprint of the molecule.

CID studies have been instrumental in elucidating the structure of U-51754 and its metabolites. researchgate.netresearchgate.net The fragmentation pattern reveals characteristic losses and product ions that correspond to specific substructures of the molecule. For the N-demethylated metabolite of U-51754, the fragmentation process provides a clear example of structural elucidation. The precursor ion (m/z 329.1183) first undergoes a loss of methanamine, leading to the formation of a highly abundant fragment ion at m/z 298.0757. researchgate.net A subsequent cleavage at the amide nitrogen results in a product ion at m/z 218.0133, which corresponds to the dichlorobenzyl portion of the molecule. researchgate.net This predictable fragmentation pathway allows researchers to confirm the identity of metabolites and understand the biotransformation processes the compound undergoes. researchgate.net

These CID-based methodologies are essential for building spectral libraries that can be used for the non-targeted screening and confident identification of U-series opioids and other emerging synthetic compounds in forensic samples. sciex.comfrontiersin.org

Table 2: Characteristic Fragmentation of N-demethyl-U-51754 in CID Studies

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Structure of Product Ion
329.1183 Methanamine (CH₅N) 298.0757 [M+H-CH₅N]⁺

Fragmentation data based on HR-MS/MS analysis. researchgate.net

Table of Mentioned Compounds

Compound Name
U-51754 (hydrochloride)
N-demethyl-U-51754

Q & A

Q. What are the primary metabolic pathways of U-51754 in vitro?

  • Methodological Answer : U-51754 undergoes phase I metabolism via N-demethylation and hydroxylation. Key metabolites include U-51754-M (N-demethyl I-) (m/z 314.0711) and U-51754-M (hydroxy II-) (m/z 314.0707), identified using high-resolution mass spectrometry (HRMS) in liver microsome assays. Time-dependent metabolic profiling (e.g., 4.2–5.6 min retention times) and relative abundance data confirm these pathways .

Q. What is the detection limit for U-51754 in biological matrices, and which techniques optimize sensitivity?

  • Methodological Answer : The limit of detection (LOD) for U-51754 in serum is 0.1 ng/mL using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enhanced sensitivity requires isotopic labeling or derivatization to improve ionization efficiency. Cross-validation with HRMS ensures specificity, particularly when distinguishing from structurally similar opioids like U-48800 .

Advanced Research Questions

Q. How do structural modifications influence U-51754’s receptor binding affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies using [³⁵S]-GTPγS assays reveal that U-51754’s κ-opioid receptor (KOR) potency (EC₅₀ = 120 nM) is enhanced by the methylene group between the amide and aromatic ring. Conversely, μ-opioid receptor (MOR) activation is favored by 3,4-dichlorophenyl substitution and dimethylamino cyclohexane groups. Comparative assays show U-51754’s KOR selectivity is 3-fold higher than U-47700’s, reducing MOR-mediated respiratory depression risks .

Q. What methodological challenges arise in detecting U-51754 in complex samples, and how can they be mitigated?

  • Methodological Answer : Key challenges include:
  • Regioisomer interference : U-48800 and U-51754 co-elute in standard LC-MS workflows. Solution: Employ ion mobility spectrometry (IMS) to separate based on collision cross-section differences .
  • Low-abundance metabolites : Use data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) in HRMS to capture trace metabolites like hydroxylated derivatives .

Q. What parameters are critical for designing in vitro metabolic stability studies for U-51754?

  • Methodological Answer : Key parameters include:
  • Intrinsic clearance (CLint) : Calculated using hepatocyte or microsomal incubation to predict hepatic extraction ratio.
  • Plasma protein binding (PPB) : Assessed via ultrafiltration or equilibrium dialysis to quantify free drug availability.
  • Half-life (t₁/₂) : Determined from metabolite formation kinetics (e.g., U-51754-M hydroxylation peaks at 4.8 min) .

Key Recommendations for Researchers

  • Analytical Workflows : Prioritize HRMS and NMR for structural elucidation, especially with regioisomers .
  • Receptor Studies : Use GTPγS functional assays over binding assays to capture efficacy differences .
  • Metabolic Profiling : Incorporate time-course HRMS to track phase I/II metabolites in hepatic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U-51754 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
U-51754 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.